1'-ethyl-5'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid
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Overview
Description
1’-ethyl-5’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of bipyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, which are fused together, and a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
Compounds similar to “1’-ethyl-5’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid” often target enzymes or receptors in the body. These targets play crucial roles in various biological processes .
Mode of Action
The compound might interact with its target by binding to the active site, thereby inhibiting the function of the target. This interaction can lead to changes in the biological processes controlled by the target .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For instance, it might inhibit a pathway involved in inflammation, leading to anti-inflammatory effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as solubility, stability, and molecular size can influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, it might lead to reduced inflammation if it inhibits an inflammatory pathway .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-ethyl-5’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Fusing the Pyrazole Rings: The two pyrazole rings are then fused together through a cyclization reaction, which can be facilitated by the use of a strong acid or base as a catalyst.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, which involves the reaction of the fused pyrazole compound with carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of 1’-ethyl-5’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
1’-ethyl-5’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be facilitated by the use of halogenating agents, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1’-ethyl-5’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
1’-ethyl-5’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-phenyl-3-methyl-5-pyrazolone: This compound has a similar pyrazole structure but lacks the fused bipyrazole rings and carboxylic acid group.
1,3-diphenyl-1H-pyrazole: This compound has two phenyl groups attached to the pyrazole ring but does not have the fused bipyrazole structure.
4,5-dihydro-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group but lacks the fused bipyrazole rings and additional substituents.
The uniqueness of 1’-ethyl-5’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid lies in its fused bipyrazole structure and the presence of both ethyl and methyl substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1-ethyl-5-methylpyrazol-4-yl)-1-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-3-19-11(2)13(9-17-19)15-14(16(21)22)10-20(18-15)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVQVSMZANSYPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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